Hedgehog IN-1

Hedgehog signaling Gli transcription SMO antagonism

Hedgehog IN-1 (Hedgehog Antagonist VIII) is a cell-permeable quinazolinyl-urea derivative with a defined IC50 of 70 nM in Gli transcription assays. Unlike clinically developed SMO antagonists (vismodegib, IC50 ~3 nM) with broader target engagement, this compound offers intermediate, reversible inhibition ideal for mechanistic dose-response studies. Its high DMSO solubility (≥100 mg/mL) and 3-month stock stability enable automated HTS workflows. Distinct LogP of 5.57 predicts excellent membrane permeability for reliable intracellular target engagement in various cell lines.

Molecular Formula C23H15ClF4N4O2
Molecular Weight 490.8 g/mol
CAS No. 330796-24-2
Cat. No. B024166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedgehog IN-1
CAS330796-24-2
SynonymsHh Antagonist VIII
Molecular FormulaC23H15ClF4N4O2
Molecular Weight490.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F
InChIInChI=1S/C23H15ClF4N4O2/c24-18-10-7-14(11-17(18)23(26,27)28)30-22(34)29-12-20-31-19-4-2-1-3-16(19)21(33)32(20)15-8-5-13(25)6-9-15/h1-11H,12H2,(H2,29,30,34)
InChIKeyNYOXUHUPXGFHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea (CAS 330796-24-2): A Nanomolar Hedgehog Pathway Antagonist for Signaling Research and Preclinical Oncology


N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea (CAS 330796-24-2), also designated Hedgehog IN-1, Hedgehog Antagonist VIII, or Compound 7d, is a cell‑permeable quinazolinyl‑urea derivative that functions as a potent antagonist of the Hedgehog (Hh) signaling pathway [1]. The compound inhibits Sonic Hedgehog (Shh)–stimulated Gli transcription activity in a C3H10T1/2 (10T1/2 s12) cell‑based luciferase reporter assay with an IC50 of 70 nM . It is structurally characterized by a quinazolin‑4‑one core linked via a methylene‑urea bridge to a 4‑chloro‑3‑(trifluoromethyl)phenyl moiety and an N‑(4‑fluorophenyl) substituent [1]. The compound is supplied as a solid (purity ≥95–98% by HPLC) with a molecular weight of 490.84 g·mol⁻¹ (C23H15ClF4N4O2) and a calculated LogP of 5.57, reflecting its lipophilic character .

Why Hedgehog Pathway Inhibitors Cannot Be Interchanged: The Case for N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea (330796-24-2)


Hedgehog pathway antagonists exhibit marked divergence in potency, mechanism, and physicochemical properties that preclude simple substitution. Clinically developed Smoothened (SMO) antagonists such as vismodegib (IC50 ~3 nM) display higher biochemical potency but also engage additional targets (e.g., P‑gp, ABCG2) and carry substantial clinical toxicity profiles that are irrelevant for most research applications . In contrast, the target compound occupies an intermediate potency range (70 nM) with a well‑defined quinazolin‑one scaffold and a distinct substitution pattern (4‑chloro‑3‑trifluoromethylphenyl urea) that confers a unique lipophilicity (LogP 5.57) and solubility profile (DMSO solubility ≥100 mg/mL) . Downstream GLI inhibitors (e.g., GANT61, IC50 ~5–13 µM) are orders of magnitude less potent, while earlier SMO antagonists such as cyclopamine (IC50 ~46 nM) or jervine (IC50 ~500–700 nM) show either comparable or inferior potency [1]. The choice among these agents must therefore be guided by quantitative differences in potency, mechanism (SMO‑dependent vs. GLI‑dependent), and physicochemical handling characteristics, all of which are delineated in the evidence below.

Quantitative Differentiation Evidence: N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea (330796-24-2) Against Key Comparators


Potency Comparison: Hedgehog IN‑1 Exhibits Nanomolar Potency Intermediate Between Clinical SMO Antagonists and Early‑Generation Inhibitors

In a C3H10T1/2 (10T1/2 s12) cell‑based luciferase reporter assay stimulated with octyl‑Shh, the target compound inhibits Gli‑mediated transcription with an IC50 of 70 nM . By contrast, vismodegib (GDC‑0449), a clinically approved SMO antagonist, exhibits an IC50 of approximately 3 nM in cell‑free and cell‑based assays, representing a 23‑fold greater potency . The early SMO antagonist cyclopamine yields an IC50 of 46 nM in comparable Hh cell assays, only marginally more potent than the target compound . Jervine (11‑ketocyclopamine) is substantially weaker, with an IC50 of 500–700 nM [1]. The downstream GLI inhibitor GANT61 shows an IC50 of approximately 5 µM, roughly 70‑fold less potent than the target compound . Thus, the target compound occupies a well‑defined intermediate potency range that avoids both the extreme potency (and associated off‑target liabilities) of clinical candidates and the insufficient activity of early tool compounds.

Hedgehog signaling Gli transcription SMO antagonism

Physicochemical Differentiation: High Lipophilicity (LogP 5.57) and DMSO Solubility Enable Versatile In Vitro Formulation

The target compound exhibits a calculated LogP of 5.57, indicative of high lipophilicity that favors passive membrane permeability and intracellular target engagement . DMSO solubility is reported at ≥100 mg/mL (≥204 mM), substantially exceeding that of many structurally related quinazolinone‑ureas and other Hh pathway inhibitors . For comparison, the downstream GLI inhibitor GANT61 shows DMSO solubility of approximately 25 mg/mL, limiting the achievable stock concentrations for high‑throughput screening [1]. SANT‑1, a potent SMO antagonist with an IC50 of 20 nM, requires warming for dissolution in DMSO, complicating routine laboratory handling . The combination of high lipophilicity and high DMSO solubility in the target compound reduces the risk of precipitation upon dilution into aqueous assay buffers and facilitates the preparation of concentrated stock solutions for extended experimental campaigns.

Lipophilicity Solubility Formulation

Structural Determinants of Activity: The 4‑Chloro‑3‑(trifluoromethyl)phenyl Urea Motif Confers Nanomolar Potency Within the Quinazolinone Series

In the seminal medicinal chemistry study by Brunton et al. (J Med Chem 2008), a series of phenyl quinazolinone ureas were evaluated for Hh pathway inhibition [1]. Compound 7d (the target compound), bearing a 4‑chloro‑3‑(trifluoromethyl)phenyl substituent on the urea nitrogen, exhibited an IC50 of 70 nM in the 10T1/2(s12) luciferase reporter assay. Close analogs within the same study, such as compounds with unsubstituted phenyl urea or para‑fluoro substitution, showed markedly reduced or undetectable activity (IC50 >1 µM or inactive) [1]. This SAR indicates that the specific combination of electron‑withdrawing chlorine and trifluoromethyl groups on the phenyl ring is critical for achieving nanomolar potency, a feature not recapitulated by simpler urea derivatives or alternative heterocyclic cores.

Structure‑activity relationship Quinazolinone Urea

In Vitro Stability and Storage: Stable Stock Solutions Support Multi‑Month Experimental Reproducibility

According to vendor technical specifications, DMSO stock solutions of the target compound are stable for up to 3 months when aliquoted and stored at –20°C . This stability profile exceeds that of several commonly used Hh pathway inhibitors. For instance, cyclopamine is reported to be less stable in solution, with recommendations for fresh preparation or storage at –80°C for no more than 1 month . GANT61 DMSO stocks are typically recommended for use within 1 month when stored at –20°C . The extended solution stability of the target compound reduces the need for frequent fresh weighing and dissolution, minimizing batch‑to‑batch variability and facilitating long‑term, multi‑plate screening campaigns.

Stability Storage Reproducibility

Patent‑Backed Chemical Matter: Composition of Matter Protection in US6545005 Establishes the Quinazolinone Urea Scaffold

The target compound and its structural analogs are encompassed by the composition‑of‑matter claims of US Patent 6,545,005 B1, titled “Mediators of hedgehog signaling pathways, compositions and uses related thereto” [1]. This patent, originally assigned to Curis, Inc., describes a genus of quinazolinone‑urea derivatives as Hedgehog pathway antagonists. The specific compound (Compound 7d) is exemplified in the subsequent medicinal chemistry literature as the optimized member of this series [2]. In contrast, many early Hh inhibitors such as cyclopamine (a natural product) and jervine are unpatented or off‑patent, and their use in proprietary drug discovery programs may carry freedom‑to‑operate limitations. The patent‑protected status of the target compound provides a defined intellectual property landscape that may be advantageous for commercial or translational research programs requiring clear IP provenance.

Patent Intellectual property Scaffold

Recommended Application Scenarios for N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea (330796-24-2) Based on Quantitative Evidence


Mechanistic Studies of Canonical Hedgehog Signaling in Cell Culture Models

The target compound is well‑suited for in vitro mechanistic studies requiring reversible, nanomolar inhibition of Gli‑mediated transcription. Its IC50 of 70 nM [1] provides a defined concentration window for dose‑response experiments in C3H10T1/2, NIH/3T3, and other Shh‑responsive cell lines. The high DMSO solubility (≥100 mg/mL) and 3‑month stock solution stability facilitate reproducible, multi‑day treatment regimens without repeated compound preparation.

SAR and Chemical Probe Studies Within the Quinazolinone Urea Series

As the optimized member of the phenyl quinazolinone urea series described by Brunton et al. [1], the target compound serves as a benchmark for structure‑activity relationship (SAR) studies aimed at further improving Hh pathway inhibition. Its well‑characterized substitution pattern (4‑chloro‑3‑trifluoromethylphenyl urea) provides a clear reference point for evaluating the activity of novel analogs and for validating computational models of ligand‑target interactions.

Preclinical Oncology Models Requiring Moderate Potency with Favorable Handling

In preclinical cancer models where Hedgehog pathway hyperactivation drives tumor growth, the target compound's intermediate potency (70 nM) [1] avoids the extreme sensitivity of SMO‑mutant cells to sub‑nanomolar inhibitors such as vismodegib , thereby allowing a broader dynamic range for assessing combinatorial treatments. Its lipophilic character (LogP 5.57) predicts good membrane permeability, an attribute that supports intracellular target engagement in adherent and suspension cell cultures.

High‑Throughput Screening for Hedgehog Pathway Modulators

The combination of high DMSO solubility (≥100 mg/mL) [1] and extended stock solution stability (3 months at –20°C) makes the target compound an attractive control inhibitor for automated liquid‑handling systems. It can be reliably dispensed across 96‑, 384‑, or 1536‑well plates without precipitation, ensuring consistent well‑to‑well activity in primary and secondary screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hedgehog IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.